molecular formula C9H8F4 B1390599 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene CAS No. 1099597-37-1

2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene

Cat. No.: B1390599
CAS No.: 1099597-37-1
M. Wt: 192.15 g/mol
InChI Key: GGOOILQVTQZFDA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (CDCl₃, 300 MHz) :

Signal (δ, ppm) Multiplicity Assignment
2.29 Singlet Methyl (C1)
3.30–3.40 Quartet -CH₂CF₃
7.15–7.63 Multiplet Aromatic H

¹⁹F NMR (282 MHz) :

Signal (δ, ppm) Assignment
-66.0 CF₃ group

¹³C NMR (100 MHz) :

  • CF₃ carbon: 125.6 ppm (q, J = 275 Hz).
  • Aromatic carbons: 128–135 ppm.

Infrared (IR) and Raman Spectral Signatures

IR Band (cm⁻¹) Assignment
1120–1170 C-F stretch (CF₃)
1210–1240 C-F stretch (Ar-F)
2900–3000 C-H stretch (CH₃)

Raman spectroscopy reveals:

  • Strong peaks at 1600 cm⁻¹ (aromatic ring breathing)
  • Bands at 750 cm⁻¹ (CF₃ deformation).

Mass Spectrometric Fragmentation Patterns

m/z Fragment
192 Molecular ion [M]⁺
109 [C₆H₄F]⁺ (aryl fragment)
83 [CF₃CH₂]⁺

Major fragmentation pathways:

  • Loss of CF₃CH₂ (Δm = 109)
  • Cleavage of the C1-methyl group (Δm = 15).

Crystallographic Studies and Conformational Analysis

X-ray diffraction data for analogues (e.g., 4-(2,2,2-trifluoroethyl)biphenyl) reveal:

  • Crystal system : Monoclinic (space group P2₁)
  • Unit cell parameters : a = 5.42 Å, b = 7.85 Å, c = 12.10 Å.
  • Intermolecular interactions : Weak C-F⋯H-C contacts (3.1–3.5 Å).

Conformational analysis shows:

  • The trifluoroethyl group rotates freely at room temperature (barrier: ~2.7 kJ/mol).
  • Methyl and CF₃ groups adopt anti-periplanar orientations to minimize steric clashes.

Comparative Structural Analysis with Related Fluoroalkylbenzenes

Compound Boiling Point (°C) Dipole Moment (D) log P
2-Fluoro-1-methyl-4-(CF₃CH₂)benzene 156–160 2.8 3.1
4-Fluorotoluene 115–117 1.6 2.4
1-Fluoro-4-(CF₃)benzene 142–145 3.2 3.5

Key distinctions:

  • Electron-withdrawing capacity : CF₃CH₂ > CF₃ > CH₃.
  • Steric effects : CF₃CH₂ introduces greater bulk than CF₃, reducing crystal symmetry.
  • Solubility : The trifluoroethyl group enhances hydrophobicity (log P = 3.1 vs. 2.4 for fluorotoluene).

Properties

IUPAC Name

2-fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4/c1-6-2-3-7(4-8(6)10)5-9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOOILQVTQZFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701232786
Record name 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-37-1
Record name 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene typically involves the introduction of fluorine atoms into the benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a hydrogen atom on the benzene ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated benzoic acids.

    Reduction: Reduction reactions can convert the compound into fluorinated benzyl alcohols.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where other functional groups replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Fluorinated benzoic acids.

    Reduction: Fluorinated benzyl alcohols.

    Substitution: Various substituted benzene derivatives, depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene serves as a precursor in the synthesis of pharmaceuticals targeting specific biological pathways. The following table summarizes its roles in drug development:

Application TypeDescriptionExamples of Targeted Diseases
Drug DevelopmentUsed to synthesize compounds with enhanced bioavailability and stability.Cancer, Inflammatory diseases
Enzyme InhibitionActs as an inhibitor for enzymes involved in metabolic pathways.Enzymes related to cancer metabolism
Antimicrobial ActivityExhibits potential antimicrobial properties against various pathogens.Bacterial infections

Case Study : Preliminary studies indicate that derivatives of this compound can inhibit certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug discovery.

Agrochemicals

The compound is utilized in the formulation of agrochemicals such as herbicides and insecticides. The trifluoroethyl group enhances efficacy and environmental stability.

Agrochemical TypeFunctionalityBenefits
HerbicidesEffective against a wide range of weeds due to selective toxicity.Reduced crop competition
InsecticidesTargets specific pests while minimizing harm to beneficial insects.Eco-friendly pest management

Case Study : Research has shown that fluorinated agrochemicals often provide improved performance compared to their non-fluorinated counterparts, leading to higher yields in agricultural production.

Materials Science

In materials science, this compound is used to create specialty chemicals with unique properties.

Material TypePropertiesApplications
CoatingsHigh thermal stability and chemical resistance due to fluorinated structure.Protective coatings for industrial applications
PolymersEnhanced hydrophobicity and durability compared to standard polymers.Advanced materials for electronics

Mechanism of Action

The mechanism by which 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene exerts its effects is primarily through its interaction with various molecular targets. The presence of fluorine atoms can significantly alter the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets. These interactions can affect pathways involved in cell signaling, enzyme inhibition, and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Key analogs include trifluoroethyl- and trifluoromethyl-substituted benzene derivatives. Substituent positions and electronic effects critically influence reactivity and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene (Target) 2-F, 1-CH₃, 4-CH₂CF₃ C₉H₈F₄ 192.16 Hypothesized pharmaceutical intermediate -
1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene (2g) 1,3,5-CH₃, 2-CH₂CF₃ C₁₁H₁₃F₃ 202.22 Lower synthesis yield (46%) due to steric hindrance
2-Fluoro-4-Methoxy-1-(trifluoromethyl)benzene 2-F, 4-OCH₃, 1-CF₃ C₈H₆F₄O 194.13 Pharmaceutical intermediate; stronger electron-withdrawing CF₃ group
Oxyfluorfen (Pesticide) 2-Cl, 1-(3-ethoxy-4-nitrophenoxy),4-CF₃ C₁₅H₁₁ClF₃NO₄ 361.70 Herbicidal activity via nitro and CF₃ groups
Halazepam (Pharmaceutical) Benzodiazepine with -CH₂CF₃ C₁₆H₁₂ClF₃N₂O 352.73 Tranquilizer; trifluoroethyl enhances bioavailability

Key Observations:

  • Electronic Effects : The trifluoroethyl group (-CH₂CF₃) is less electron-withdrawing than trifluoromethyl (-CF₃) due to its distance from the aromatic ring. This may reduce the compound’s acidity compared to CF₃-substituted analogs .
  • Steric Effects : Methyl groups at positions 1, 3, and 5 (e.g., compound 2g) lower synthesis yields (46% vs. 76–81% for less hindered analogs), suggesting steric challenges in the target compound’s synthesis .
  • Applications : Trifluoroethyl groups are prevalent in pharmaceuticals (e.g., Halazepam) for improved metabolic stability, while CF₃ and nitro groups dominate agrochemicals (e.g., Oxyfluorfen) .

Physicochemical Properties

  • Lipophilicity: The trifluoroethyl group enhances lipophilicity compared to non-fluorinated analogs, improving membrane permeability in drug candidates .
  • Thermal Stability : Fluorinated substituents generally increase thermal stability, as seen in pesticide formulations like Oxyfluorfen .

Research Findings and Limitations

  • Gaps in Data : Direct data on the target compound’s synthesis, NMR spectra, or applications are absent in the provided evidence. Comparisons rely on structural analogs.
  • Contradictions : Yields for trifluoroethyl-substituted compounds vary widely (46–81%), suggesting reaction conditions (e.g., catalyst, solvent) significantly impact efficiency .
  • Inferred Applications : The target compound’s combination of fluorine, methyl, and trifluoroethyl groups may balance electronic and steric effects, making it suitable for exploratory drug development.

Biological Activity

2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to review the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive understanding of its effects and mechanisms.

  • Molecular Formula : C₉H₈F₄
  • CAS Number : 1099597-37-1
  • Molecular Weight : 218.16 g/mol
  • Structural Characteristics : The presence of fluorine atoms significantly alters the electronic properties of the compound, influencing its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that fluorinated compounds often exhibit enhanced potency and selectivity in biological systems compared to their non-fluorinated counterparts.

  • Enzyme Inhibition : Fluorinated compounds can act as enzyme inhibitors by mimicking substrate structures or altering the binding affinity to active sites.
  • Receptor Modulation : The trifluoroethyl group may enhance lipophilicity, allowing better penetration into cell membranes and interaction with membrane-bound receptors.
  • Antimicrobial Activity : Some studies suggest that fluorinated compounds can exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that similar fluorinated benzene derivatives showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) due to their ability to induce apoptosis through mitochondrial pathways .
    • The introduction of trifluoromethyl groups has been linked to increased potency in inhibiting cancer cell proliferation compared to non-fluorinated analogs .
  • Antimicrobial Properties :
    • Research has shown that certain fluorinated compounds possess activity against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential for development as antimicrobial agents .
    • The structural modifications with fluorine atoms enhance the lipophilicity and bioavailability of these compounds, contributing to their effectiveness.

Data Tables

Biological Activity Effect Reference
Cytotoxicity against MCF-7 cellsHigh potency observed
Antimicrobial activityEffective against E. coli and S. aureus
Enzyme inhibition (specific enzymes)Increased binding affinity

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene, and how can reaction yields be maximized?

A two-step approach is recommended:

Friedel-Crafts alkylation : Introduce the trifluoroethyl group to a fluorinated toluene derivative using AlCl₃ as a catalyst under anhydrous conditions.

Regioselective fluorination : Employ electrophilic fluorinating agents (e.g., Selectfluor®) in acetonitrile at 80°C to install the fluorine atom at the ortho position.
Key considerations :

  • Use inert atmospheres (argon/nitrogen) to prevent side reactions with moisture .
  • Optimize stoichiometry (1:1.2 molar ratio of substrate to fluorinating agent) to minimize byproducts.
  • Purify via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the target compound (>95% purity) .

Q. How can the structure of this compound be confirmed spectroscopically?

Combine multiple techniques:

  • ¹⁹F NMR : Identify fluorine environments; expect two distinct signals for the aromatic fluorine (-110 to -120 ppm) and CF₃ group (-60 to -70 ppm) .
  • GC-MS : Confirm molecular ion ([M]⁺ at m/z 220) and fragmentation patterns (e.g., loss of CF₃CH₂ group).
  • IR spectroscopy : Detect C-F stretches (1100–1250 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹). Cross-reference with NIST Chemistry WebBook data for validation .

Q. What are the primary challenges in handling this compound, and how can stability be ensured?

Challenges :

  • Hydrolytic sensitivity due to the electron-withdrawing CF₃ group.
  • Volatility under reduced pressure.
    Mitigation strategies :
  • Store under argon at -20°C in amber vials to prevent photodegradation.
  • Avoid prolonged exposure to protic solvents (e.g., water, alcohols) during synthesis .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of electrophilic substitution in this compound?

Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:

Map electrostatic potential surfaces, identifying electron-deficient regions.

Compare activation energies for substitution at ortho, meta, and para positions.
Findings :

  • The CF₃ group directs electrophiles to the meta position relative to itself, while the methyl group favors para substitution. Competitive effects require experimental validation via nitration or halogenation trials .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated aryl compounds?

Case study : Discrepancies in antimicrobial assays may arise from:

  • Solvent effects : DMSO vs. aqueous buffers alter compound solubility and bioavailability.
  • Strain variability : Test across multiple microbial strains (e.g., E. coli vs. S. aureus).
    Methodological fix :
  • Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .

Q. How can cross-coupling reactions be applied to functionalize this compound for material science applications?

Suzuki-Miyaura coupling :

  • React with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C.
    Yield optimization :
  • Pre-dry reagents and solvents to enhance catalyst efficiency.
  • Monitor reaction progress via TLC (Rf = 0.5 in hexane/EtOAc 4:1) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene
Reactant of Route 2
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2-Fluoro-1-methyl-4-(2,2,2-trifluoroethyl)benzene

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